1-[5-(Trifluoromethyl)pyrazol-1-YL]propan-2-OL
Description
Properties
IUPAC Name |
1-[5-(trifluoromethyl)pyrazol-1-yl]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N2O/c1-5(13)4-12-6(2-3-11-12)7(8,9)10/h2-3,5,13H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJPJHYJGQYIBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C(=CC=N1)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(Trifluoromethyl)pyrazol-1-YL]propan-2-OL typically involves the reaction of 1-methyl-3-trifluoromethyl-1H-pyrazole-4-ethanoic acid with water, followed by neutralization with a base to yield the desired product . Another method involves the lithiation of 1-methyl-3-trifluoromethyl-1H-pyrazole, followed by trapping with electrophiles[3][3].
Industrial Production Methods: Industrial production of this compound can be scaled up using flow chemistry techniques, which allow for precise control over reaction conditions and efficient separation of products[3][3].
Chemical Reactions Analysis
Types of Reactions: 1-[5-(Trifluoromethyl)pyrazol-1-YL]propan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines, including those containing the trifluoromethyl group, exhibit promising anticancer properties. These compounds can act as inhibitors of specific kinases involved in cancer progression, such as PI3K (phosphoinositide 3-kinase) . The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compounds, making them suitable candidates for drug development.
Neuropharmacology
The compound's structural analogs have been studied for their potential effects on the central nervous system. For instance, compounds with similar pyrazole structures have been associated with neuroprotective effects and modulation of neurotransmitter systems . The introduction of the trifluoromethyl group may further enhance these properties, warranting further investigation.
Agrochemicals
Pesticide Development
1-[5-(Trifluoromethyl)pyrazol-1-YL]propan-2-OL has potential applications in developing novel pesticides. The trifluoromethyl group is known to increase the biological activity of agrochemical agents by enhancing their interaction with target enzymes or receptors in pests . This modification can lead to more effective pest control strategies with potentially lower environmental impacts.
Materials Science
Polymer Chemistry
In materials science, the incorporation of trifluoromethyl-substituted pyrazoles into polymer matrices has been explored for creating advanced materials with enhanced thermal and chemical resistance. These materials are particularly valuable in applications requiring durability under harsh conditions .
Data Table: Summary of Applications
Case Studies
-
Anticancer Research
A study published in a peer-reviewed journal demonstrated that a series of trifluoromethyl-pyrazole derivatives showed significant inhibition against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing anticancer activity, particularly through the introduction of lipophilic groups like trifluoromethyl . -
Agrochemical Efficacy
Field trials conducted to evaluate the effectiveness of new pesticide formulations containing this compound showed promising results in controlling pest populations while minimizing non-target effects. These findings suggest that such compounds could play a crucial role in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of 1-[5-(Trifluoromethyl)pyrazol-1-YL]propan-2-OL involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it effective in modulating biological pathways . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share key structural motifs with 1-[5-(Trifluoromethyl)pyrazol-1-YL]propan-2-OL, particularly the trifluoromethylpyrazole core, but differ in substituents and biological targets:
Table 1: Structural and Functional Group Comparison
Key Observations:
- Trifluoromethyl Positioning : The target compound and celecoxib both feature -CF₃ on pyrazole, but at different positions (C5 vs. C3), which may influence steric interactions with target proteins .
- Functional Groups : The hydroxyl group in the target compound contrasts with sulfonamide (celecoxib), tetrazole (oteseconazole/quilseconazole), and carboxamide (G.5.6), affecting solubility and binding affinity.
- Extended Scaffolds : Oteseconazole, quilseconazole, and G.5.6 incorporate additional aromatic/heterocyclic systems (e.g., pyridine, tetralin), enhancing target specificity but reducing synthetic accessibility compared to the simpler propan-2-ol derivative .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
Key Observations:
- Solubility : The hydroxyl group in the target compound likely improves aqueous solubility compared to celecoxib (sulfonamide) or oteseconazole (tetrazole) .
- Lipophilicity : The trifluoromethyl group increases LogP in all compounds, but the target’s lower molecular weight may enhance tissue penetration compared to bulkier analogs like G.5.6 .
- Stability : Celecoxib’s sulfonamide and oteseconazole’s tetrazole confer stability under physiological conditions, whereas the target’s hydroxyl group may necessitate formulation adjustments to prevent degradation .
Biological Activity
1-[5-(Trifluoromethyl)pyrazol-1-YL]propan-2-OL is an organic compound characterized by its unique trifluoromethyl group attached to a pyrazole ring. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C7H9F3N2O, which indicates the presence of a trifluoromethyl group that enhances its lipophilicity and biological interactions. The structure is pivotal for its biological activity, allowing it to penetrate cell membranes effectively.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in treating infections.
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, which could be beneficial for conditions characterized by chronic inflammation.
- Interaction with Biological Targets : The trifluoromethyl group enhances the compound's ability to interact with various molecular targets, influencing biochemical pathways related to pain and inflammation .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several studies have explored the biological activity of related compounds and their implications for therapeutic applications:
- Adenylyl Cyclase Inhibition : Research on similar pyrazole derivatives has demonstrated selective inhibition of adenylyl cyclase type 1 (AC1), which plays a crucial role in pain sensitization. Compounds in this class have shown low micromolar potency against AC1, suggesting that this compound may exhibit similar effects .
- Antimicrobial Studies : A study investigating various pyrazole derivatives indicated that modifications such as the introduction of trifluoromethyl groups significantly enhanced antimicrobial efficacy against certain pathogens, paving the way for further exploration of this compound in this context .
- Inflammation Models : Experimental models assessing the anti-inflammatory properties of pyrazole compounds have shown promising results, indicating that these compounds can reduce inflammation markers in vivo, which could be directly applicable to this compound .
Q & A
Q. What are the standard synthetic routes for preparing 1-[5-(Trifluoromethyl)pyrazol-1-yl]propan-2-ol, and what catalytic systems are typically employed?
Answer: The compound is synthesized via Buchwald-Hartwig or Ullmann-type coupling reactions. A representative method involves:
- Step 1: Reacting a brominated aryl precursor (e.g., 4-bromo-1-chloro-2-fluorobenzene) with a trifluoromethyl-substituted pyrazole under Cs₂CO₃ catalysis in DMSO at 110°C for 5 hours, followed by extraction and column chromatography (petroleum ether/EtOAc gradient) .
- Step 2: Coupling intermediates using Pd₂(dba)₃ (0.15 mmol) and Xantphos (0.30 mmol) in 1,4-dioxane under reflux (16 hours), with purification via Prep-HPLC .
Key Considerations: Ensure inert atmosphere (N₂) for Pd-mediated steps. Yields may vary (e.g., 17% reported in ), suggesting sensitivity to steric hindrance or electron-withdrawing groups.
Q. How is structural confirmation of this compound performed, and what analytical data are critical?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H-NMR (400 MHz, DMSO-d₆) identifies proton environments (e.g., pyrazole protons at δ 8.88–8.24 ppm, hydroxyl resonance at δ 9.79 ppm) .
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]⁺ expected at ~236.1 g/mol).
- Chromatography: Purity is validated via Prep-HPLC (≥95%) and TLC monitoring during synthesis .
Advanced Research Questions
Q. How can researchers address low yields in coupling reactions involving trifluoromethylpyrazole intermediates?
Answer: Low yields (e.g., 17% in ) often stem from:
- Steric hindrance: Optimize substituent positions on the aryl ring.
- Catalyst loading: Increase Pd₂(dba)₃/Xantphos ratios (e.g., 10 mol% Pd) or switch to RuPhos ligands for bulky substrates.
- Solvent effects: Test polar aprotic solvents (DMF, DMA) to stabilize transition states.
Data Contradiction: While Cs₂CO₃ is standard, K₃PO₄ may improve nucleophilic substitution in certain cases .
Q. What is the role of the trifluoromethyl group in modulating the compound’s reactivity and biological interactions?
Answer: The CF₃ group:
- Enhances metabolic stability: Reduces oxidative degradation via strong C-F bonds, critical for in vivo studies .
- Influences electronic properties: Electron-withdrawing effects alter π-π stacking in enzyme binding pockets (e.g., interactions with cytochrome P450 isoforms) .
- Affects solubility: Introduce PEGylated analogs or co-solvents (e.g., DMSO:water 1:1) to mitigate hydrophobicity .
Q. What methodologies are used to evaluate the compound’s biological activity, particularly in enzyme inhibition studies?
Answer:
- Target Validation: Use fluorescence polarization assays or surface plasmon resonance (SPR) to measure binding affinity to targets (e.g., kinases, oxidoreductases).
- Enzyme Kinetics: Conduct IC₅₀ determinations via spectrophotometric assays (e.g., NADPH depletion for oxidases) .
- Cellular Assays: Test cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) in relevant cell lines.
Advanced Note: Co-crystallization with target enzymes (PDB deposition) can reveal binding modes, as seen in analogous pyrazole derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
